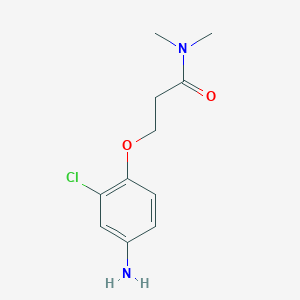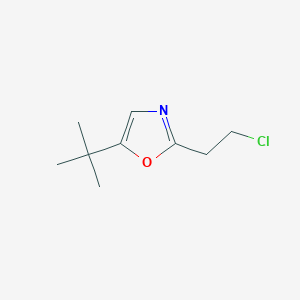
3-(2-chloro-1,3-thiazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-chloro-1,3-thiazol-4-yl)pyridine” is a chemical compound with the IUPAC name 3-[2-(chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride . It is a member of pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H . The molecular weight of this compound is 196.66 . More detailed structural analysis can be found in related studies .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties can be found in related studies .科学的研究の応用
CTP has been studied extensively for its potential medicinal applications. For example, CTP has been found to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. CTP has also been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. Additionally, CTP has been shown to possess anti-cancer properties, and has been studied as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets leading to diverse effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be hypothesized that this compound may have multiple effects at the molecular and cellular level
実験室実験の利点と制限
CTP has several advantages as a research tool. It is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, CTP has been found to interact with a variety of enzymes, making it a useful tool for studying enzyme activity. However, CTP is not without limitations. In particular, CTP is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions. Additionally, CTP is not very stable in the presence of light or heat, making it difficult to use in some laboratory experiments.
将来の方向性
Given the wide range of potential applications of CTP, there are many potential future directions for research. For example, further research is needed to better understand the mechanism of action of CTP and to identify additional enzymes that CTP can modulate. Additionally, further research is needed to explore the potential therapeutic applications of CTP, including its potential use as an anti-inflammatory, analgesic, and anti-cancer therapeutic agent. Additionally, further research is needed to explore the potential uses of CTP in materials science and agrochemicals. Finally, further research is needed to explore the potential of CTP as a tool for organic synthesis reactions.
合成法
CTP can be synthesized via a two-step process, beginning with the reaction of 2-chloro-1,3-thiazole with pyridine. In the first step, the 2-chloro-1,3-thiazole is treated with a base, such as sodium hydroxide, to form the corresponding enolate. This enolate is then reacted with pyridine to form CTP. This reaction is typically carried out in aqueous solution at room temperature.
Safety and Hazards
“3-(2-chloro-1,3-thiazol-4-yl)pyridine” has been classified as Acute Tox. 3 Oral - Eye Dam. 1 . The safety information includes various precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-chloro-4-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEYEEZRTKZFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188164-72-8 |
Source


|
| Record name | 3-(2-chloro-1,3-thiazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B6144202.png)


![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)



![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)

![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)

![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)
